![molecular formula C23H21NO5 B2785737 8'-[(diethylamino)methyl]-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione CAS No. 887216-29-7](/img/structure/B2785737.png)
8'-[(diethylamino)methyl]-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8'-[(diethylamino)methyl]-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione is a complex organic compound belonging to the coumarin family Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry, fluorescence studies, and as optical brighteners
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8'-[(diethylamino)methyl]-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione typically involves multiple steps:
Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin and 3-formylchromone.
Formation of Intermediate: The 7-hydroxy-4-methylcoumarin is first reacted with diethylamine in the presence of a base to form the diethylaminomethyl derivative.
Condensation Reaction: This intermediate is then subjected to a condensation reaction with 3-formylchromone under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure maximum efficiency and minimal by-products.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The carbonyl groups in the chromone moiety can be reduced to alcohols.
Substitution: The diethylaminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted coumarin derivatives.
科学的研究の応用
8'-[(diethylamino)methyl]-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong emission properties.
Biology: Employed in cell imaging and as a marker for biological assays.
Medicine: Investigated for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of optical brighteners and dyes.
作用機序
The compound exerts its effects primarily through its interaction with biological macromolecules. The diethylaminomethyl group enhances its ability to penetrate cell membranes, while the hydroxy and chromone moieties interact with specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological activities.
類似化合物との比較
Similar Compounds
7-Hydroxy-4-methylcoumarin: Lacks the diethylaminomethyl group, resulting in different reactivity and applications.
3-Formylchromone: A precursor in the synthesis, with distinct chemical properties.
Coumarin: The parent compound, widely used in various applications but with less specificity.
Uniqueness
8'-[(diethylamino)methyl]-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione is unique due to its combined structural features, which confer enhanced reactivity and a broader range of applications compared to its simpler analogs.
特性
IUPAC Name |
8-(diethylaminomethyl)-7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5/c1-3-24(4-2)13-18-19(25)10-9-15-16(12-21(26)29-22(15)18)17-11-14-7-5-6-8-20(14)28-23(17)27/h5-12,25H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTICTQWPUDWTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=CC=CC=C4OC3=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
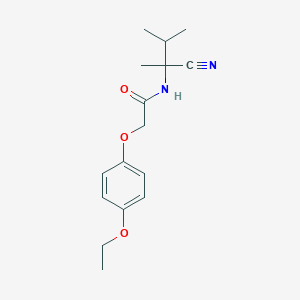
![5-((1-(indolin-1-yl)-1-oxobutan-2-yl)thio)-2-phenylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2785656.png)
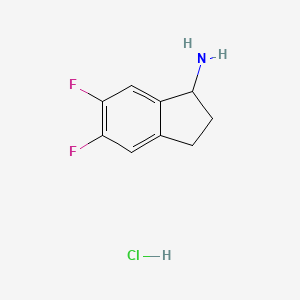
![1-(3-fluorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2785659.png)
![Methyl [1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B2785660.png)

![2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2785664.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/new.no-structure.jpg)
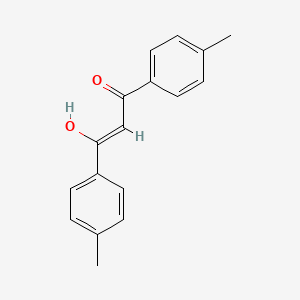
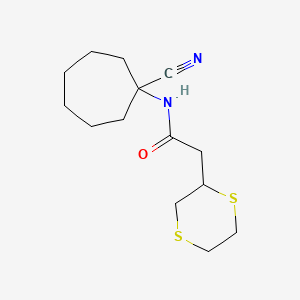

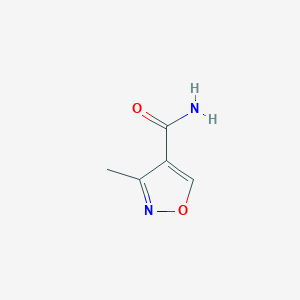
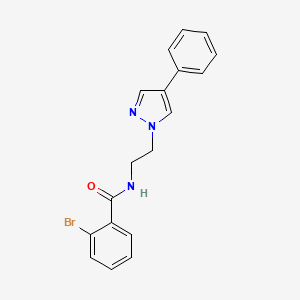
![2-(3-methylphenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethan-1-one](/img/structure/B2785675.png)
